Isomeric Stability and Electronic Structure: N-Azidotetrazole (CAS 220494-94-0) vs. C-Azidotetrazole Isomers
The target compound 1-azidotetrazole (CAS 220494-94-0) is an N-azidotetrazole (azido group bonded to a ring nitrogen). Ab initio MO calculations at the HF/6-31G* level across seven azidotetrazole isomers reveal that N-azidotetrazoles possess larger molecular total energies and larger HOMO-LUMO energy gaps than C-azidotetrazoles such as 5-azido-1H-tetrazole [1]. Within the N-azidotetrazole sub-class, 2H-tautomers are more stable than the corresponding 1H-isomers. Since CAS 220494-94-0 is the 1H N-azido isomer, its relative energetic position versus both the 2H N-azido isomer and the C-azido (5-substituted) isomers is quantifiably distinct. Additionally, the azido group in N-azidotetrazole neutrals adopts a conformation approximately perpendicular to the tetrazole ring plane, whereas in C-azidotetrazoles it lies approximately parallel [1], directly affecting crystal packing density and intermolecular interactions.
| Evidence Dimension | Molecular total energy and frontier orbital energy gap (HOMO-LUMO) |
|---|---|
| Target Compound Data | N-azidotetrazoles (including 1-azidotetrazole): Larger total energies and larger HOMO-LUMO gaps [1] |
| Comparator Or Baseline | C-azidotetrazoles (5-azido-1H-tetrazole and 5-azido-2H-tetrazole): Smaller total energies and smaller HOMO-LUMO gaps [1] |
| Quantified Difference | Directional: N-azidotetrazoles > C-azidotetrazoles for both total energy magnitude and frontier orbital gap; 2H-isomers more stable than 1H-isomers in both sub-classes |
| Conditions | Ab initio MO calculations at HF/6-31G* level; gas-phase optimized geometries |
Why This Matters
The electronic structure differences directly influence thermal stability, sensitivity to external stimuli, and decomposition pathway—making 1-azidotetrazole (CAS 220494-94-0) a chemically distinct entity from the more widely studied 5-azido-1H-tetrazole.
- [1] Zhaoxu, C.; Jianfen, F.; Heming, X. Theoretical study on tetrazole and its derivatives. Part 7: ab initio MO and thermodynamic calculations on azido derivatives of tetrazole. J. Mol. Struct. (Theochem) 1999, 468, 1-12. View Source
